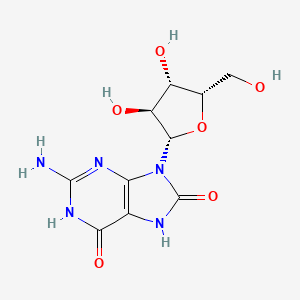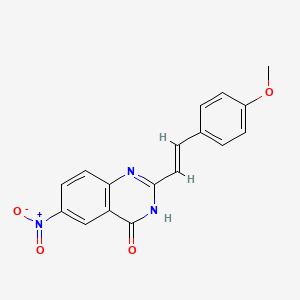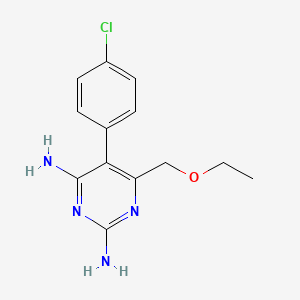
5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a chlorinated benzene derivative, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Final Amination:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for conditions such as cancer, infections, or inflammatory diseases.
Industry: Used in the development of agrochemicals or materials science.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine
- 5-(4-Chlorophenyl)-6-(methoxymethyl)pyrimidine-2,4-diamine
- 5-(4-Bromophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine
Uniqueness
The presence of the ethoxymethyl group at position 6 and the chlorophenyl group at position 5 distinguishes 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine from its analogs. These structural features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
特性
CAS番号 |
2032-90-8 |
|---|---|
分子式 |
C13H15ClN4O |
分子量 |
278.74 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN4O/c1-2-19-7-10-11(12(15)18-13(16)17-10)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H4,15,16,17,18) |
InChIキー |
UTACRYWPYVJJJH-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
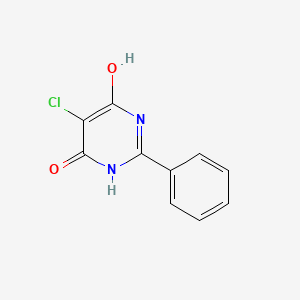
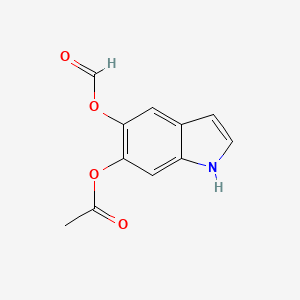
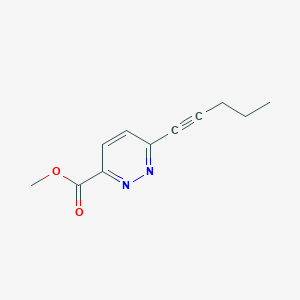
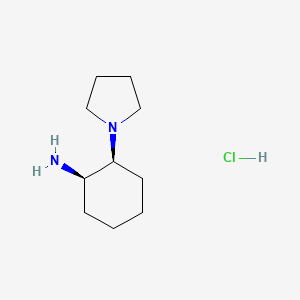
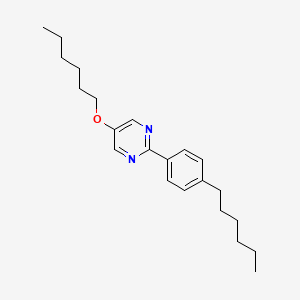
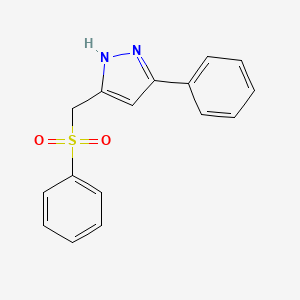
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)

![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
